FDA Regulatory Exclusivity: Only FDA-Approved Oxime for U.S. Procurement
Pralidoxime chloride is the only oxime AChE reactivator approved by the U.S. FDA for the treatment of organophosphate poisoning. Among the five clinically established oximes—pralidoxime, obidoxime, HI-6, trimedoxime, and methoxime—pralidoxime alone holds FDA approval, granted in 1964 [1]. Obidoxime, though widely used in Europe and other regions, has never received U.S. marketing authorization for this indication [2]. This regulatory exclusivity directly governs procurement eligibility for any U.S.-based clinical, military, or emergency stockpile program operating under FDA-compliant purchasing requirements.
| Evidence Dimension | FDA regulatory approval status for organophosphate poisoning |
|---|---|
| Target Compound Data | Approved (since 1964) |
| Comparator Or Baseline | Obidoxime: Not FDA-approved; HI-6: Not FDA-approved; Trimedoxime: Not FDA-approved |
| Quantified Difference | Pralidoxime is the single approved oxime among five established clinical reactivators |
| Conditions | United States Food and Drug Administration regulatory jurisdiction |
Why This Matters
For U.S.-based procurement, stockpiling, or clinical deployment, only pralidoxime satisfies FDA regulatory requirements; selection of any alternative oxime necessitates investigational new drug (IND) or expanded access protocols, introducing legal, logistical, and timeline barriers.
- [1] Dhuguru J, Zviagin E, Skouta R. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals (Basel). 2022;15(1):66. doi:10.3390/ph15010066 View Source
- [2] CDC Archive. Part 4 – Section 11. 2-PAM is currently the only FDA approved oxime in the United States. (Obidoxime is the agent commonly used in much of Europe and other parts of the world.) 2023. View Source
